2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine
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Overview
Description
2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. The compound contains a thiazole ring, a piperidine ring, and a pyrimidine ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The piperidine ring can be prepared via the hydrogenation of pyridine derivatives . The final step involves the coupling of these intermediates with a pyrimidine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the implementation of catalytic hydrogenation for the piperidine ring formation . Additionally, the use of automated synthesis platforms could streamline the production process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine
- 2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine
- 2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine
Uniqueness
2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties to the molecule. This can influence its reactivity and interaction with biological targets, potentially leading to unique biological activities .
Properties
IUPAC Name |
2-cyclopropyl-4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-2-13-9-19-18(20-10-13)23-16-5-7-22(8-6-16)11-15-12-24-17(21-15)14-3-4-14/h9-10,12,14,16H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWKBXWVHMETIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CSC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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